molecular formula C7H5ClOS B3113737 2-Propyn-1-ol, 3-(5-chloro-2-thienyl)- CAS No. 198143-64-5

2-Propyn-1-ol, 3-(5-chloro-2-thienyl)-

Cat. No. B3113737
CAS RN: 198143-64-5
M. Wt: 172.63 g/mol
InChI Key: MPGLTYSJSMJBJT-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(5-chloro-2-thienyl)- , also known as propargyl alcohol , is an organic compound with the chemical formula C₃H₄O . It is the simplest stable alcohol containing an alkyne functional group. The compound appears as a colorless to straw-colored viscous liquid that is miscible with water and most polar organic solvents .


Synthesis Analysis

Propargyl alcohol is produced by the copper-catalyzed addition of formaldehyde to acetylene . It is a by-product of the industrial synthesis of but-2-yne-1,4-diol . The synthesis route involves the following steps:

Scientific Research Applications

Gas-Liquid Chromatographic Analyses

A study by Korhonen (1983) explored the gas chromatography of various unsaturated alcohols and their derivatives, including 2-propyn-1-ol. The research provided retention data for these compounds, contributing to analytical chemistry by enhancing the understanding of chromatographic behavior of unsaturated alcohols, which can be applied in the analysis of complex organic mixtures Korhonen, I. (1983). Journal of Chromatography A.

Sulfonylation of Alkynyl Alcohols

Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl alcohols, including 2-propyn-1-ol, using methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction was conducted safely and is significant for organic synthesis, particularly in the development of sulfonylated intermediates for pharmaceuticals and agrochemicals Tanabe, Y., Yamamoto, H., Yoshida, Y., Miyawaki, T., & Utsumi, N. (1995). Bulletin of the Chemical Society of Japan.

Chloroformylation of Thiophenes

Carpita et al. (1985) investigated the chloroformylation of 2-(1-propynyl)thiophene, which is closely related to the chemical structure . This study provides insights into the functionalization of thiophene derivatives, which is crucial for the synthesis of heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry Carpita, A., Lezzi, A., Rossi, R., Marchetti, F., & Merlino, S. (1985). Tetrahedron.

Electrophilic Substituent Constants for Thienyl Groups

A study by Fringuelli et al. (1971) evaluated the electrophilic substituent constants for 2- and 3-thienyl groups, which are relevant to understanding the electronic effects in molecules containing thienyl groups such as "2-Propyn-1-ol, 3-(5-chloro-2-thienyl)-". This research contributes to the field of physical organic chemistry by providing data that can be used to predict the reactivity of thienyl-containing compounds Fringuelli, F., Marino, G., & Taticchi, A. (1971). Journal of The Chemical Society B: Physical Organic.

properties

IUPAC Name

3-(5-chlorothiophen-2-yl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGLTYSJSMJBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Nitrogen (g) is bubbled through a solution of 5-bromo-2-chloro-thiophene (1.00 g, 5.06 mmol) in 8 mL of piperidine. After 5 min, propargyl alcohol (0.32 mL, 5.56 mmol), tetrakis(triphenylphosphine) palladium(0) (0.06 g) and CuI (catalytic amount) are added to the solution. The mixture is heated at 80° C. for 1 h in a sealed glass vessel. At this time, the mixture is cooled and diluted with EtOAc/Et2O. The organic layer is washed 3N HCl, water, saturated NaHCO3 solution and saturated NaCl solution. The organic layer is dried, filtered and concentrated. The crude residue is purified via flash column chromatography eluting with a gradient of 10% EtOAc/hexanes to 20% EtOAc/hexanes to give the title compound (0.8 g, 0.46 mmol) as an oil. 1H NMR (DMSO-d6, 300 MHz) δ6.99 (d, 1H), 6.80 (d, 1H), 4.49 (s, 2H), 1.90 (bs, 1H). EI MS, [M]+=172, 174 (Cl pattern).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propyn-1-ol, 3-(5-chloro-2-thienyl)-
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